2-Nonynoic Acid cis-3-Hexen-1-yl Ester
Overview
Description
2-Nonynoic Acid cis-3-Hexen-1-yl Ester, also known as cis-3-Hexenyl 2-nonynoate, is a chemical compound with the molecular formula C15H24O2 . It has a molecular weight of 236.35 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The molecule of 2-Nonynoic Acid cis-3-Hexen-1-yl Ester contains a total of 40 bonds. There are 16 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 triple bond, and 1 ester (aliphatic) .Physical And Chemical Properties Analysis
The molecular formula of 2-Nonynoic Acid cis-3-Hexen-1-yl Ester is C15H24O2 . It has a molecular weight of 236.35 g/mol .Scientific Research Applications
1. Flavor Compound Synthesis in the Food Industry
2-Nonynoic Acid cis-3-Hexen-1-yl Ester is widely utilized in the food industry as a flavor compound. It is a short-chain ester with a fruity odor, which is significant in contributing natural green notes to food products. Studies have focused on optimizing the biosynthesis of this ester, particularly through transesterification processes using enzymes like lipase from Rhizomucor miehei. These processes aim to achieve high molar conversions to ensure efficiency and effectiveness in flavor production (Chiang, Chang, & Shieh, 2003).
2. Catalysis Research
Research in catalysis has extensively utilized 2-Nonynoic Acid cis-3-Hexen-1-yl Ester, especially in studies involving transesterification over various catalysts. This research contributes to understanding the structural and performance aspects of catalysts used in the synthesis of this ester. These studies are pivotal in industries like food and cosmetics, where this ester is a key flavor compound (Xiaoshuan et al., 2013).
3. Biocatalysis and Agricultural Biotechnology
The ester is also a focal point in biocatalysis and agricultural biotechnology. It has been synthesized using mycelium-bound lipase from Aspergillus oryzae, showcasing an alternative and potentially more cost-effective method for its production. This research contributes to the development of sustainable and efficient methods for producing flavor compounds (Kirdi et al., 2017).
4. Natural Flavor Ester Synthesis
Studies have also focused on the natural synthesis of flavor esters, including 2-Nonynoic Acid cis-3-Hexen-1-yl Ester, using lipase-catalyzed reactions. These studies are significant in creating more sustainable chemical processes for flavor and fragrance production, with a focus on green solvents and efficient conversion rates (Bayout et al., 2020).
Safety and Hazards
properties
IUPAC Name |
[(Z)-hex-3-enyl] non-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-3-5-7-9-10-11-13-15(16)17-14-12-8-6-4-2/h6,8H,3-5,7,9-10,12,14H2,1-2H3/b8-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPNRGJWKDIKKR-VURMDHGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC(=O)OCCC=CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC#CC(=O)OCC/C=C\CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00887419 | |
Record name | 2-Nonynoic acid, (3Z)-3-hexen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00887419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nonynoic Acid cis-3-Hexen-1-yl Ester | |
CAS RN |
68480-29-5 | |
Record name | (3Z)-3-Hexen-1-yl 2-nonynoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68480-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nonynoic acid, (3Z)-3-hexen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Nonynoic acid, (3Z)-3-hexen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00887419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-hex-3-enyl non-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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